![molecular formula C11H8F3N3OS B2972397 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 119221-84-0](/img/structure/B2972397.png)

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine involves the reaction of appropriate precursors. Detailed synthetic pathways and conditions are documented in scientific literature. Researchers have explored various methods, including multicomponent reactions and cyclization strategies .

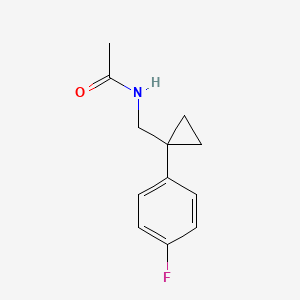

Molecular Structure Analysis

The compound’s molecular structure comprises a pyridine ring (pyridyl moiety) fused with an oxadiazole ring. The trifluorobut-3-enyl group is attached to the sulfur atom. The arrangement of atoms and functional groups significantly influences its biological activity and chemical behavior .

Chemical Reactions Analysis

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity in synthetic transformations and drug discovery processes .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Pyridine-SF4-Isoxazolines Synthesis : A study explored the synthesis of pyridine-SF4-isoxazolines, where heterocycles are connected via a rodlike trans-SF4 linker. This synthesis process is significant for drug development, offering a viable alternative to traditional linkers used in medicinal chemistry (Maruno et al., 2022).

Antitumor Activity of 1,2,4-Oxadiazoles and Trifluoromethylpyridines : Another study focused on the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, highlighting their in vitro anticancer activity across various cell lines (Maftei et al., 2016).

Anticancer Agents Synthesis : Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines explored their potential as antimicrobial, antifungal, and anticancer agents. This study underscores the importance of the substituents on the tetrahydropyridine (THP) ring system for enhancing biological activity (Redda & Gangapuram, 2007).

Potential Applications

Highly Efficient and Recyclable Catalyst : A novel approach utilizing magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing complex pyridine derivatives showcases the potential for green chemistry applications. This method emphasizes efficiency and environmental sustainability (Zhang et al., 2016).

Antimicrobial and Antitubercular Activities : The synthesis and biological evaluation of new 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles for antimicrobial and antimycobacterial activities illustrate the potential of such compounds in combating infectious diseases. This research highlights the role of benzothiazole and morpholine moieties in enhancing the efficacy of these compounds (Patel et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-4-yl-5-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c12-8(9(13)14)3-6-19-11-17-16-10(18-11)7-1-4-15-5-2-7/h1-2,4-5H,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXPEOCBJJVICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)

![Ethyl 4-[(6-methyl-2,4-dioxopyran-3-ylidene)methylamino]benzoate](/img/structure/B2972320.png)

![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)

![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)

![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)

![3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol](/img/structure/B2972329.png)

![N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2972330.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)